2.7‑Fold Superior NO Inhibitory Potency over Helioscopinolide C in RAW264.7 Macrophages
In a direct head‑to‑head comparison using LPS‑stimulated RAW264.7 murine macrophages, helioscopinolide A inhibited nitric oxide (NO) production with an IC₅₀ of 9.1 μM, while the closely related congener helioscopinolide C required an IC₅₀ of 24.5 μM—a 2.7‑fold loss in potency [1]. The same study quantified prostaglandin E₂ (PGE₂) inhibition for helioscopinolide A at IC₅₀ = 46.3 μM, with iNOS and COX‑2 mRNA suppression confirmed as the mechanistic basis [1].
| Evidence Dimension | Inhibition of LPS‑induced NO production (anti‑inflammatory potency) |
|---|---|
| Target Compound Data | IC₅₀ = 9.1 μM (helioscopinolide A; compound 5 in the study) |
| Comparator Or Baseline | Helioscopinolide C (compound 6): IC₅₀ = 24.5 μM; suremulol D (compound 2): IC₅₀ = 29.3 μM |
| Quantified Difference | 2.7‑fold more potent than helioscopinolide C; 3.2‑fold more potent than suremulol D |
| Conditions | LPS‑stimulated RAW264.7 murine macrophage cell line; NO measured via Griess reagent; 24 h exposure |
Why This Matters
For laboratories screening ent‑abietane libraries against inflammatory targets, helioscopinolide A provides an approximately 2.7‑fold potency advantage over its nearest congener, reducing the compound consumption and DMSO carry‑over at equivalent screening concentrations.
- [1] Cheenpracha S, Yodsaoue O, Karalai C, Ponglimanont C, Subhadhirasakul S, Tewtrakul S, Kanjana‑opas A. Anti‑inflammatory principles of Suregada multiflora against nitric oxide and prostaglandin E₂ releases. Journal of Ethnopharmacology. 2011;133(3):1252‑1258. doi:10.1016/j.jep.2010.09.021. Table 2 reports IC₅₀ values for helioscopinolide A (9.1 μM), helioscopinolide C (24.5 μM), and suremulol D (29.3 μM). View Source
